1-(1H-Indazol-6-yl)ethanol

Descripción general

Descripción

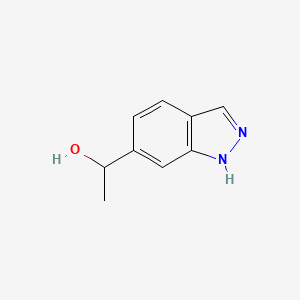

1-(1H-Indazol-6-yl)ethanol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features an ethanol group attached to the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 1H-indazole with ethylene oxide under acidic conditions. Another method includes the reduction of 1-(1H-Indazol-6-yl)acetaldehyde using a suitable reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-Indazol-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form 1-(1H-Indazol-6-yl)methanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(1H-Indazol-6-yl)acetaldehyde, 1-(1H-Indazol-6-yl)acetic acid.

Reduction: 1-(1H-Indazol-6-yl)methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(1H-Indazol-6-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the ethanol group.

1-(1H-Indazol-3-yl)ethanol: A similar compound with the ethanol group attached to the 3rd position.

1-(1H-Indazol-7-yl)ethanol: A similar compound with the ethanol group attached to the 7th position.

Uniqueness: 1-(1H-Indazol-6-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethanol group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Actividad Biológica

1-(1H-Indazol-6-yl)ethanol is a compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This specific compound features an ethanol group at the 6th position of the indazole ring, which significantly influences its biological activity. Indazole derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reaction of 1H-indazole with ethylene oxide under acidic conditions.

- Reduction of 1-(1H-Indazol-6-yl)acetaldehyde using reducing agents like sodium borohydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can lower levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It is hypothesized to interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers assessed the anticancer effects of this compound on MCF-7 cells. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours, with accompanying evidence of apoptosis through flow cytometry analysis .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | High | Moderate |

| 1H-Indazole | Moderate | Low | Low |

| 1-(1H-Indazol-3-yl)ethanol | Low | Moderate | High |

Propiedades

IUPAC Name |

1-(1H-indazol-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDKZAFQMMHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738969 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181820-44-0 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.